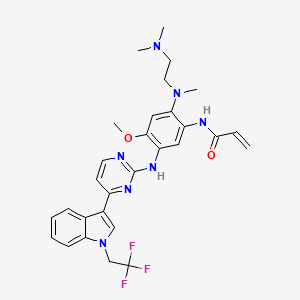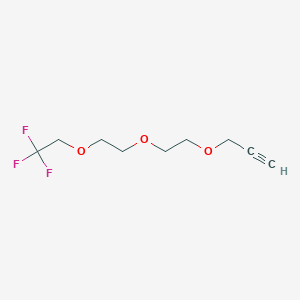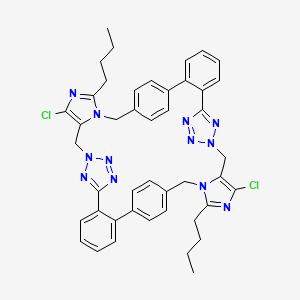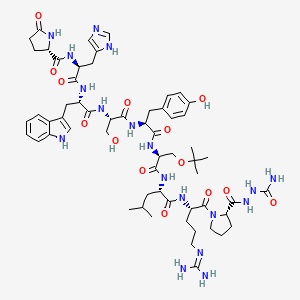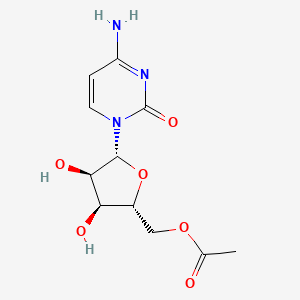
5'-o-Acetylcytidine
描述
5’-O-Acetylcytidine is a modified nucleoside derived from cytidine, where an acetyl group is attached to the 5’-hydroxyl group of the ribose sugar. This modification is part of a broader category of RNA modifications that play crucial roles in regulating RNA stability, translation, and overall cellular function. The acetylation of cytidine is a conserved modification found in various RNA molecules, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA).
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-Acetylcytidine typically involves the acetylation of cytidine. One common method is the direct acetylation of the 5’-hydroxyl group of cytidine using acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to prevent degradation of the nucleoside. The general reaction scheme is as follows:
Cytidine+Acetic Anhydride→5’-O-Acetylcytidine+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of 5’-O-Acetylcytidine can be scaled up using similar acetylation reactions. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. High-performance liquid chromatography (HPLC) is often used to purify the final product.
化学反应分析
Types of Reactions
5’-O-Acetylcytidine can undergo various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield cytidine and acetic acid.
Oxidation: Oxidative conditions can lead to the formation of oxidized derivatives of 5’-O-Acetylcytidine.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: Cytidine and acetic acid.
Oxidation: Various oxidized forms of 5’-O-Acetylcytidine.
Substitution: Derivatives of cytidine with different functional groups replacing the acetyl group.
科学研究应用
5’-O-Acetylcytidine has several applications in scientific research:
Chemistry: Used as a model compound to study RNA modifications and their chemical properties.
Biology: Plays a role in understanding RNA stability and function, as well as the regulation of gene expression.
Medicine: Investigated for its potential therapeutic applications in treating diseases related to RNA dysregulation.
Industry: Used in the development of RNA-based technologies and therapeutics.
作用机制
The mechanism of action of 5’-O-Acetylcytidine involves its incorporation into RNA molecules, where it can influence RNA stability and translation. The acetylation of cytidine is catalyzed by specific acetyltransferases, such as N-acetyltransferase 10 (NAT10). This modification can affect the interaction of RNA with proteins and other molecules, thereby regulating various cellular processes.
相似化合物的比较
Similar Compounds
N4-Acetylcytidine: Another acetylated form of cytidine, where the acetyl group is attached to the nitrogen atom at the 4-position of the cytidine base.
N6-Acetyladenosine: An acetylated form of adenosine, where the acetyl group is attached to the nitrogen atom at the 6-position of the adenosine base.
N4-Acetyl-2’-O-methylcytidine: A compound with both acetylation and methylation modifications on cytidine.
Uniqueness
5’-O-Acetylcytidine is unique in that the acetyl group is attached to the 5’-hydroxyl group of the ribose sugar, rather than the base. This specific modification can have distinct effects on RNA structure and function compared to other acetylated nucleosides.
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O6/c1-5(15)19-4-6-8(16)9(17)10(20-6)14-3-2-7(12)13-11(14)18/h2-3,6,8-10,16-17H,4H2,1H3,(H2,12,13,18)/t6-,8-,9-,10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGJUQPFTKBELR-PEBGCTIMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


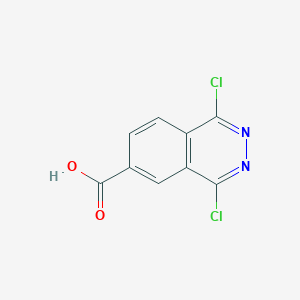

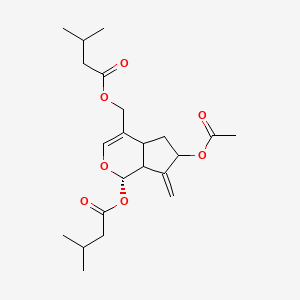
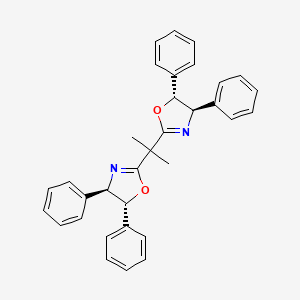

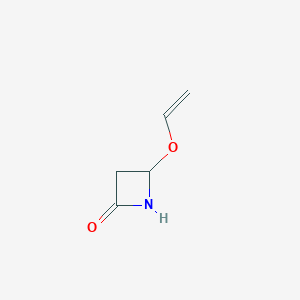
![4-[(3-Ethynylphenyl)amino]-7-(2-methoxyethoxy)-6-quinazolinol](/img/structure/B3324372.png)
